molecular formula C7H2Br2F4 B1448616 2,4-Dibromo-5-fluorobenzotrifluoride CAS No. 1806327-97-8

2,4-Dibromo-5-fluorobenzotrifluoride

Cat. No.: B1448616
CAS No.: 1806327-97-8
M. Wt: 321.89 g/mol
InChI Key: UOALYNOUDFFNPT-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluorobenzotrifluoride is an organic compound that belongs to the class of trifluoromethylbenzene derivatives. It is characterized by the presence of both bromine and fluorine atoms as functional groups on a benzene ring. This compound is known for its high degree of fluorination and bromination, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the use of N-bromosuccinimide or 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in combination with silicon tetrafluoride in the presence of water. This approach allows for selective and high-yielding bromofluorination of simple alkenes .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-5-fluorobenzotrifluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as arylboronic acids in the presence of palladium catalysts are commonly used for substitution reactions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura reaction of this compound with arylboronic acids yields fluorinated para-terphenyls .

Scientific Research Applications

2,4-Dibromo-5-fluorobenzotrifluoride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound’s unique chemical properties make it useful in the development of pharmaceuticals and biologically active compounds.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-fluorobenzotrifluoride involves its interaction with molecular targets and pathways within a given system. The bromine and fluorine atoms play a crucial role in the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,4-Difluorobenzyl bromide: Another fluorinated benzene derivative with similar reactivity.

    2,5-Dibromo-3,4-difluorothiophene: A compound with both bromine and fluorine atoms, used in similar applications.

Uniqueness: 2,4-Dibromo-5-fluorobenzotrifluoride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1,5-dibromo-2-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-4-2-5(9)6(10)1-3(4)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOALYNOUDFFNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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